molecular formula C19H19IN2O5S B15019819 Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-iodophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-iodophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B15019819
M. Wt: 514.3 g/mol
InChI Key: NNVYYFQNNDOHDG-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-iodophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes cyano, ethoxy, oxoethyl, sulfanyl, iodophenyl, and tetrahydropyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-iodophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Iodophenyl Group: This step often involves a halogenation reaction using iodine and suitable catalysts.

    Attachment of the Sulfanyl Group: This can be done through a thiolation reaction using thiol reagents.

    Addition of the Cyano Group: This step typically involves a cyanation reaction using cyanide sources.

    Esterification: The final step involves esterification to introduce the ethoxy and oxoethyl groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-iodophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the iodophenyl group.

    Hydrolysis: Carboxylic acids and alcohols resulting from the breakdown of ester groups.

Scientific Research Applications

Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-iodophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-iodophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-iodophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)amino]-4-(2-iodophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Similar structure but with an amino group instead of a sulfanyl group.

    Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Similar structure but with a bromophenyl group instead of an iodophenyl group.

    Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Similar structure but with a chlorophenyl group instead of an iodophenyl group.

Properties

Molecular Formula

C19H19IN2O5S

Molecular Weight

514.3 g/mol

IUPAC Name

ethyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-4-(2-iodophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C19H19IN2O5S/c1-3-26-14(23)10-28-18-12(9-21)15(11-7-5-6-8-13(11)20)16(17(24)22-18)19(25)27-4-2/h5-8,15-16H,3-4,10H2,1-2H3,(H,22,24)

InChI Key

NNVYYFQNNDOHDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OCC)C2=CC=CC=C2I)C#N

Origin of Product

United States

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